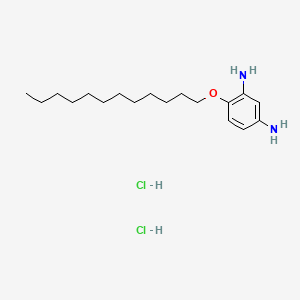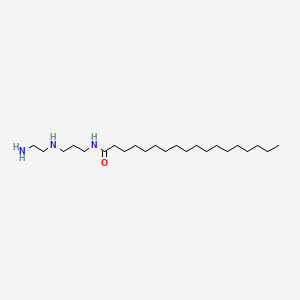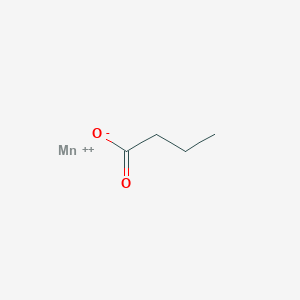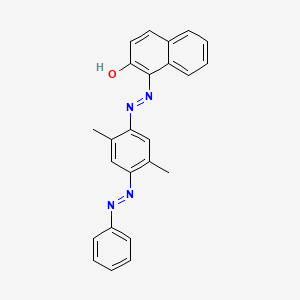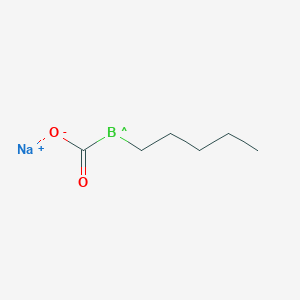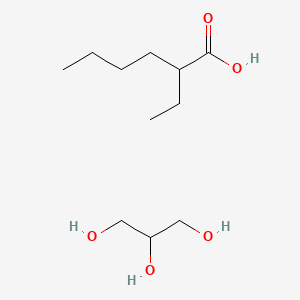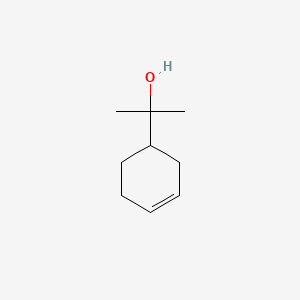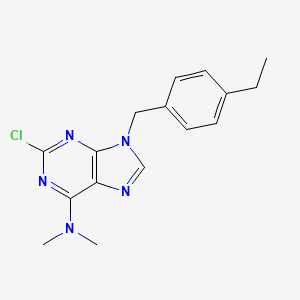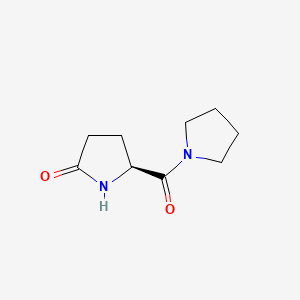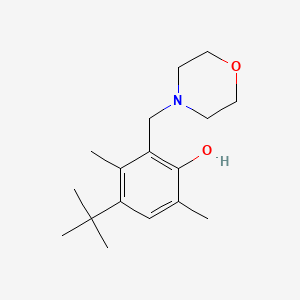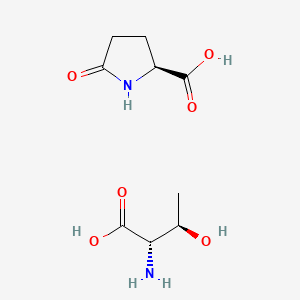
Einecs 285-859-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a combination of 5-oxo-L-proline and L-threonine in a 1:1 ratio. It is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
The preparation of Einecs 285-859-1 involves the synthesis of 5-oxo-L-proline and L-threonine, followed by their combination in a 1:1 ratio. The synthetic route typically involves the following steps:
Synthesis of 5-oxo-L-proline: This can be achieved through the oxidation of L-proline using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Synthesis of L-threonine: L-threonine is commonly produced through fermentation processes using microorganisms such as Escherichia coli or Corynebacterium glutamicum.
Combination of 5-oxo-L-proline and L-threonine: The two compounds are combined in a 1:1 molar ratio under mild conditions to form the final product.
Industrial production methods for this compound may involve large-scale fermentation and chemical synthesis processes, followed by purification and quality control steps to ensure the desired purity and composition.
Chemical Reactions Analysis
Einecs 285-859-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like water or ethanol, and controlled temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Einecs 285-859-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Einecs 285-859-1 involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities and influence metabolic pathways, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes such as protein synthesis, energy metabolism, and signal transduction .
Comparison with Similar Compounds
Einecs 285-859-1 can be compared with other similar compounds, such as:
5-oxo-L-proline: A precursor in the synthesis of this compound, known for its role in the gamma-glutamyl cycle.
L-threonine: Another precursor, an essential amino acid involved in protein synthesis and metabolic processes.
5-oxo-L-proline, compound with L-serine (11): Similar to this compound but with L-serine instead of L-threonine, used in similar applications.
The uniqueness of this compound lies in its specific combination of 5-oxo-L-proline and L-threonine, which imparts distinct chemical and biological properties .
Properties
CAS No. |
85153-75-9 |
|---|---|
Molecular Formula |
C9H16N2O6 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-hydroxybutanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3.C4H9NO3/c7-4-2-1-3(6-4)5(8)9;1-2(6)3(5)4(7)8/h3H,1-2H2,(H,6,7)(H,8,9);2-3,6H,5H2,1H3,(H,7,8)/t3-;2-,3+/m01/s1 |
InChI Key |
DJKGCEGBSKHVHU-KGYXYDFRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CC(C(C(=O)O)N)O.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


